molecular formula C8H12O3 B13898193 Methyl 2-tetrahydropyran-3-ylideneacetate

Methyl 2-tetrahydropyran-3-ylideneacetate

Cat. No.: B13898193
M. Wt: 156.18 g/mol
InChI Key: HUQJZKZVSGPJNS-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a tetrahydropyran ring fused with an acetate group. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-tetrahydropyran-3-ylideneacetate typically involves the reaction of dihydropyran with acetic acid in the presence of a catalyst. The reaction conditions often include moderate temperatures and controlled environments to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-tetrahydropyran-3-ylideneacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-tetrahydropyran-3-ylideneacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-tetrahydropyran-3-ylideneacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

  • Methyl 2-tetrahydropyran-4-ylideneacetate
  • Methyl 2-tetrahydrofuran-3-ylideneacetate
  • Methyl 2-pyran-3-ylideneacetate

Comparison: Methyl 2-tetrahydropyran-3-ylideneacetate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers advantages in terms of stability and versatility in various chemical reactions .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 2-(oxan-3-ylidene)acetate

InChI

InChI=1S/C8H12O3/c1-10-8(9)5-7-3-2-4-11-6-7/h5H,2-4,6H2,1H3

InChI Key

HUQJZKZVSGPJNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCCOC1

Origin of Product

United States

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